Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and an ester functional group. Its molecular formula is , and it has a molecular weight of 285.16 g/mol. This compound is derived from benzo[b]thiophene, which contains a sulfur atom in its aromatic ring structure. Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is primarily utilized in medicinal chemistry and material science due to its significant chemical properties and potential applications in drug development and organic electronics .
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate can be sourced from various chemical suppliers, with production methods emphasizing purity and yield optimization. It falls under the classification of organic compounds, specifically as a substituted benzo[b]thiophene derivative. The compound's classification is crucial for understanding its reactivity and potential applications in various scientific fields .
The synthesis of ethyl 4-bromobenzo[b]thiophene-3-carboxylate typically involves two main steps: bromination of benzo[b]thiophene followed by esterification.
In industrial settings, these synthetic routes are adapted for larger-scale production, often employing continuous flow reactors to enhance efficiency. Reaction conditions such as temperature, pressure, and concentration of reagents are meticulously optimized to ensure high purity and yield .
The molecular structure of ethyl 4-bromobenzo[b]thiophene-3-carboxylate can be represented by its canonical SMILES notation: CCOC(=O)C1=CSC2=C1C(=CC=C2)Br. The compound features a bromobenzothiophene core with an ethyl ester group attached to the carboxylic acid at the 3-position.
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrO2S |
| Molecular Weight | 285.16 g/mol |
| IUPAC Name | Ethyl 4-bromo-1-benzothiophene-3-carboxylate |
| InChI | InChI=1S/C11H9BrO2S/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3 |
| InChI Key | AJAVWXGGQFOGPV-UHFFFAOYSA-N |
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is versatile in undergoing various chemical reactions:
The reactivity of ethyl 4-bromobenzo[b]thiophene-3-carboxylate allows it to serve as a key intermediate in synthesizing other functionalized compounds, particularly in pharmaceutical chemistry .
The mechanism of action for ethyl 4-bromobenzo[b]thiophene-3-carboxylate largely depends on its application:
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
Ethyl 4-bromobenzo[b]thiophene-3-carboxylate has several notable applications:
This compound exemplifies the intersection of organic synthesis with practical applications across various scientific disciplines, highlighting its importance in ongoing research efforts.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5